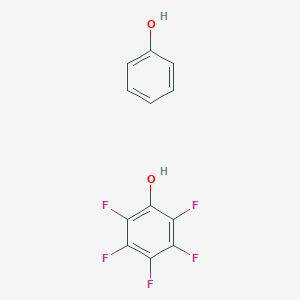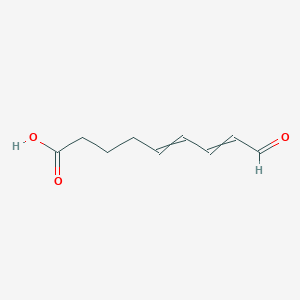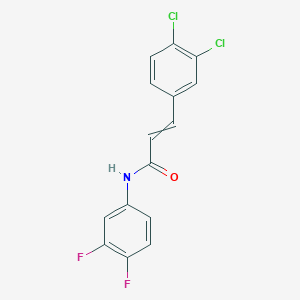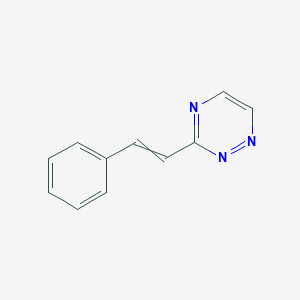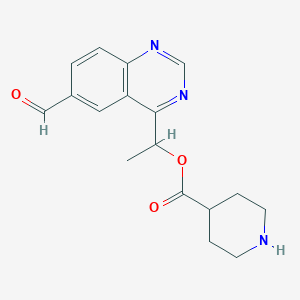
1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol It is known for its unique structure, which includes a quinazoline ring and a piperidine carboxylate ester
Preparation Methods
The synthesis of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate involves several steps. One common method includes the reaction of 6-formylquinazoline with ethyl piperidine-4-carboxylate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: This compound lacks the quinazoline ring and has different chemical properties and applications.
6-Formylquinazoline: This compound lacks the piperidine carboxylate ester and has distinct chemical reactivity and biological activities.
Piperidine-4-carboxylic acid: This compound lacks both the quinazoline ring and the ethyl ester group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-(6-formylquinazolin-4-yl)ethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-11(23-17(22)13-4-6-18-7-5-13)16-14-8-12(9-21)2-3-15(14)19-10-20-16/h2-3,8-11,13,18H,4-7H2,1H3 |
InChI Key |
CXJAXZKDLXPLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC2=C1C=C(C=C2)C=O)OC(=O)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


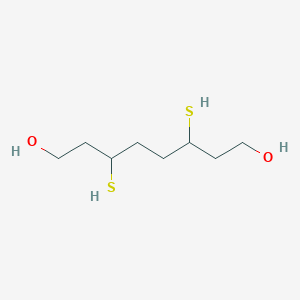
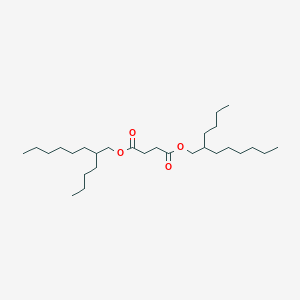
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
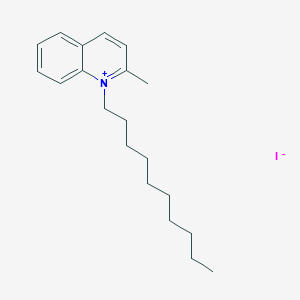
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
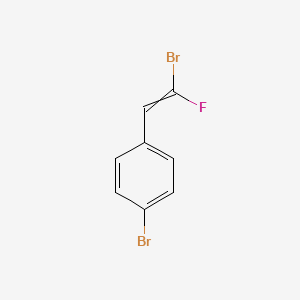
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
